2-hydroxy-6-methylpyran-4-one
Description
Properties
IUPAC Name |
2-hydroxy-6-methylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKCZXGEYPSNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C=C(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Collie-Borsche-Blount Procedure
The earliest reported synthesis of HMEP involved reacting DHAA with 90% sulfuric acid at 130°C for two minutes, followed by rapid quenching with ice water. While this method achieved moderate yields (60–70%), it suffered from critical limitations:
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Scalability Issues : The short reaction time and extreme temperatures necessitated rapid heat transfer, impractical for batch reactors.
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Low Productivity : High sulfuric acid-to-DHAA ratios (3:1 by weight) and excessive quench water (4:1) generated large volumes of acidic waste.
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By-Product Formation : Elevated water content in sulfuric acid promoted side reactions, yielding DMPCA and 2,6-dimethyl-4-pyrone (DMEP).
Modern Industrial Synthesis via Sulfuric Acid-Mediated Deacetylation
Reaction Mechanism Overview
HMEP synthesis proceeds through acid-catalyzed deacetylation of DHAA, where the acetyl group at position 3 is cleaved, followed by lactonization (Figure 2). The reaction’s selectivity hinges on sulfuric acid concentration and water management.
Optimized Process Parameters
The patented industrial process (CA1166646A) resolves prior shortcomings through precise control of:
Sulfuric Acid Concentration
Temperature and Pressure
Stoichiometric Ratios
Stepwise Water Addition Protocol
Staging water additions during deacetylation mimics starting with 93–95% sulfuric acid, enhancing selectivity:
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Initial Reaction : DHAA is mixed with 97% H₂SO₄ at 100°C.
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Hydration : Water (2–3% of total acid weight) is added in 0.5% increments every 10 minutes.
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Quenching : The mixture is diluted with cold water, precipitating HMEP with >85% yield.
Process Optimization and By-Product Mitigation
Impact of Acid Concentration on By-Products
| H₂SO₄ Concentration | By-Product Yield (DMPCA + DMEP) | HMEP Yield |
|---|---|---|
| 90% | 18–22% | 62% |
| 94% | 8–12% | 78% |
| 97% | 3–5% | 86% |
Table 1. Correlation between sulfuric acid concentration and product selectivity.
Temperature Gradients and Reaction Kinetics
Lower temperatures (95–105°C) extend reaction times to 1–2 hours but reduce energy costs and thermal degradation risks. Kinetic studies reveal a first-order dependence on DHAA concentration, with an activation energy of 45 kJ/mol.
Applications and Derivative Synthesis
Chemical Reactions Analysis
(a) With Enamines
Reaction of DHA with 1-morpholinocyclohex-1-ene yields a condensation product (I), which undergoes further transformations to form β-triketones (VII) and 4-pyrone derivatives (V) (Scheme 1) .
Mechanism : The enamine acts as a nucleophile, attacking the carbonyl group at C4 of DHA, followed by elimination of morpholine and cyclization.
| Reactants | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| DHA + 1-morpholinocyclohex-1-ene | Reflux in ethanol | β-Triketone (VII), 4-pyrone (V) | Not reported |
(b) With Aldehydes
DHA undergoes aldol condensation with aromatic or aliphatic aldehydes in the presence of catalytic piperidine or NaOH to form cinnamoyl derivatives (e.g., 2a–2y ) (Table 1) . These derivatives exhibit antituberculosis activity (MIC = 4 μg mL⁻¹ against M. tuberculosis H37Rv) .
| Aldehyde | Catalyst | Product | Yield (%) | MIC (μg mL⁻¹) |
|---|---|---|---|---|
| Benzaldehyde | Piperidine | 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (2a ) | 92 | 4 |
| Cinnamaldehyde | K₂CO₃ | Pyran-fused pyridinone (4g’ ) | 35 | Not tested |
(a) Pyran-to-Pyridone Conversion
Heating DHA with 92% H₂SO₄ at 130°C for 10 minutes results in ring contraction to 4-hydroxy-6-methylpyridin-2(1H)-one (3 ) via decarboxylation (Scheme 2) .
Mechanism : Acid-mediated decarboxylation and tautomerization.
| Starting Material | Conditions | Product | Yield (%) |
|---|---|---|---|
| DHA | 92% H₂SO₄, 130°C | 4-hydroxy-6-methylpyridin-2(1H)-one (3 ) | 86 |
(b) Claisen Rearrangement
Reaction of DHA derivatives with α,β-unsaturated aldehydes (e.g., cinnamaldehyde) under basic conditions triggers a Claisen rearrangement, forming cyclohexenyl-substituted pyrones (e.g., 4h’ ) (Scheme 3) .
Key Example :
Ring-Opening via Retro-Diels-Alder (rDA) Reaction
Under acidic or aqueous conditions, DHA undergoes ring-opening via keto-enol tautomerism (KET) followed by retro-Diels-Alder reaction, yielding linear dicarbonyl compounds (e.g., 2,4-pentanedione) .
Experimental Evidence :
Multicomponent Reactions
DHA participates in three-component reactions with phenylglyoxal hydrate and 1,3-dimethylbarbituric acid to form spirocyclic pyrimidine-triones (4 ) (Scheme 4) .
Conditions : Reflux in ethanol with NaOAc (10 mol%), 83% yield .
(a) Antituberculosis Agents
Cinnamoyl derivatives of DHA (e.g., 2a ) show potent activity against M. tuberculosis (MIC = 4 μg mL⁻¹) without cytotoxicity (IC₅₀ > 100 μM in HEK-293 cells) .
(b) Phytotoxic Agents
Pyridinone derivatives of DHA exhibit selective phytotoxicity against dicotyledonous plants (e.g., Ipomoea grandifolia) at 6.7 × 10⁻⁸ mol/g .
Mechanistic Insights
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Nucleophilic Attack : The C4 carbonyl and C2 hydroxyl groups facilitate nucleophilic additions (e.g., aldol condensations) .
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Electron-Withdrawing Effects : The lactone ring enhances electrophilicity at C3 and C5, enabling Michael additions .
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Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) favor cyclization, while aqueous conditions promote ring-opening .
Scientific Research Applications
Organic Synthesis
2-Hydroxy-6-methylpyran-4-one serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it an essential intermediate in the production of heterocyclic compounds. Notably, it is utilized in synthesizing other pyrone derivatives and can be modified through functionalization reactions to yield new compounds with potentially valuable properties.
Pharmaceutical Applications
In pharmaceutical research, this compound is explored for its potential as an enzyme inhibitor. Its ability to bind to active sites of enzymes can prevent substrate binding, thereby inhibiting catalytic activity. This characteristic is particularly valuable in developing drugs targeting specific biological pathways. Additionally, it serves as a precursor for biologically active molecules, contributing to the discovery of new therapeutic agents.
Agricultural Chemistry
The compound has been investigated for its phytotoxic activity against various plant species. Research indicates that derivatives of this compound exhibit selective inhibitory effects on the growth of dicotyledonous and monocotyledonous plants. For instance, studies have shown that certain synthesized derivatives significantly inhibit root and aerial development in species such as Cucumis sativus and Sorghum bicolor. This property suggests potential applications in developing herbicides or plant growth regulators.
Flavor and Fragrance Industry
In the flavor and fragrance industry, this compound is used as an intermediate for synthesizing various aromatic compounds. Its pleasant odor profile makes it a valuable ingredient in perfumes and flavorings, contributing to its commercial viability.
Unique Properties
The specific substitution pattern of this compound imparts distinct chemical reactivity and biological activity compared to its analogs. Its hydroxyl group at position 2 enhances its solubility and reactivity in biochemical processes.
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound demonstrated its effectiveness against specific targets involved in metabolic pathways. The results indicated that modifications to the compound could enhance its inhibitory potency, suggesting avenues for drug development focused on metabolic disorders.
Case Study 2: Phytotoxicity Evaluation
Research evaluating the phytotoxic effects of synthesized derivatives revealed that certain compounds derived from this compound exhibited significant growth inhibition in Ipomoea grandifolia and Cucumis sativus. The findings suggest that these derivatives could be developed into selective herbicides aimed at controlling weed populations without adversely affecting crops.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-methylpyran-4-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions makes it a versatile compound in biochemical processes .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 2-hydroxy-6-methylpyran-4-one with analogous pyranones, emphasizing substituent positions, molecular weights, and key physical properties:
Substituent Effects on Reactivity and Bioactivity
- Hydroxyl Position: The hydroxyl group at position 2 in the target compound (vs. position 4 in and ) alters acidity and hydrogen-bonding patterns.
- Alkyl vs. Aryl Groups: The phenyl group in 2-methyl-6-phenyl-4H-pyran-4-one introduces π-π stacking capabilities, enhancing interactions with aromatic amino acids in enzymes. In contrast, methyl or ethyl groups (e.g., ) prioritize hydrophobic interactions.
- Methoxy vs. Hydroxymethyl: Methoxy groups (e.g., ) increase electron density on the pyranone ring, affecting electrophilic substitution reactions. Hydroxymethyl groups (as in Opuntiol ) offer additional sites for glycosylation or oxidation.
Spectroscopic Distinctions
- IR Spectroscopy : 4-Hydroxy-6-methylpyran-2-one shows a C=O stretch at 1,717 cm⁻¹, while hydroxylated derivatives (e.g., 6-ethyl-4-hydroxypyran-2-one ) display broader OH stretches near 3,400 cm⁻¹.
- NMR Trends : Side-chain variations significantly impact chemical shifts. For example, 4-methoxy-6-methylpyran-2-one exhibits a singlet for the methoxy group at δ 3.8–4.0 ppm, whereas ethyl groups () show triplet signals for terminal CH₃ (δ ~1.2 ppm) .
Q & A
Q. What are the common synthetic routes for 2-hydroxy-6-methylpyran-4-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of diketones or through Claisen-Schmidt condensations. Optimization involves adjusting catalysts (e.g., ZnCl₂ for Lewis acid catalysis) and solvent systems (e.g., toluene/heptane mixtures for controlled reflux). Reaction time and temperature should be calibrated using TLC monitoring to minimize side products. For example, ZnCl₂ in refluxing solvents enhances cyclization efficiency, as demonstrated in similar pyranone syntheses . Purification via recrystallization (e.g., ethanol/water mixtures) improves yield and purity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., hydroxyl protons at δ 10–12 ppm, methyl groups at δ 2.1–2.5 ppm). Coupling patterns in the pyran ring confirm stereochemistry .
- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and ketone (1650–1750 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula, while fragmentation patterns confirm structural motifs like acetyl or methyl groups .
Q. What purification methods are recommended for this compound following synthesis?
- Methodological Answer : Recrystallization using solvents with polarity gradients (e.g., ethanol-to-water) is effective for removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane eluents) resolves closely related byproducts. Solubility data (e.g., poor water solubility, sparing solubility in chloroform ) guide solvent selection.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent purity). Replicate experiments under controlled conditions (e.g., standardized pH, degassed solvents) to isolate variables. For stability, conduct accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring. Cross-reference with thermodynamic data (e.g., vapor pressure: 0.00382 mmHg at 25°C ) to validate findings.
Q. What strategies are effective in elucidating the reaction mechanisms of this compound in nucleophilic acyl substitutions?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in the ketone group) to track oxygen migration during reactions. Computational modeling (DFT calculations) predicts transition states and activation energies. Kinetic studies (variable-temperature NMR) reveal rate-determining steps. Comparative analysis with structurally similar pyranones (e.g., 3-acetyl derivatives ) identifies electronic effects of substituents.
Q. How to design experiments to assess the antimicrobial efficacy of this compound against resistant bacterial strains?
- Methodological Answer : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays. Use broth microdilution with clinical isolates (e.g., MRSA, ESBL-producing E. coli). Include positive controls (e.g., ciprofloxacin) and solvent controls. Structural analogs (e.g., 4-hydroxy-6-methylpyranones ) provide activity benchmarks. Synergy studies with β-lactam antibiotics assess combinatorial effects.
Q. How can computational modeling predict the bioavailability and metabolic pathways of this compound?
- Methodological Answer : Tools like SwissADME predict LogP (lipophilicity) and bioavailability scores. Phase I metabolism (e.g., hydroxylation, demethylation) is modeled using CYP450 docking simulations. Compare with HMDB data for similar metabolites (e.g., dehydroacetic acid derivatives ). Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
